1,3,5-Tris(4-aminophenoxy)benzene

概述

描述

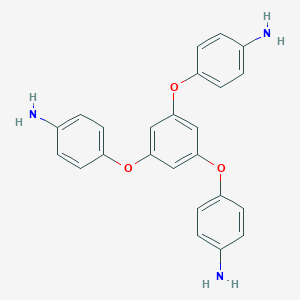

1,3,5-Tris(4-aminophenoxy)benzene is an organic compound characterized by its unique structure, consisting of a benzene ring substituted with three aminophenoxy groups at the 1, 3, and 5 positions. This compound is known for its high thermal stability and solubility in organic solvents such as dimethyl sulfoxide and methanol . It appears as a white to off-white solid and is used in various chemical synthesis processes.

准备方法

The synthesis of 1,3,5-Tris(4-aminophenoxy)benzene typically involves a multi-step process:

Starting Materials: The synthesis begins with phloroglucinol and p-chloronitrobenzene.

Formation of Phloroglucinol Potassium: Phloroglucinol reacts with potassium carbonate under strong basic conditions at 130°C to form phloroglucinol potassium.

Nucleophilic Substitution: The phloroglucinol potassium is then reacted with p-chloronitrobenzene at 150-160°C for 12 hours to produce 1,3,5-Tris(4-nitrophenoxy)benzene.

化学反应分析

1,3,5-Tris(4-aminophenoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Polymerization: It can be polymerized with dianhydrides to form hyperbranched polyimides, which are used in advanced material applications.

科学研究应用

1,3,5-Tris(4-aminophenoxy)benzene has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1,3,5-Tris(4-aminophenoxy)benzene primarily involves its ability to form stable complexes and participate in polymerization reactions. The aminophenoxy groups provide sites for nucleophilic attack, enabling the compound to undergo various substitution and polymerization reactions. In biomedical applications, the compound’s structure allows it to interact with biological molecules, enhancing its anticoagulant and antibacterial properties .

相似化合物的比较

1,3,5-Tris(4-aminophenoxy)benzene can be compared with other similar compounds such as:

1,3,5-Tris(4-nitrophenoxy)benzene: This compound is an intermediate in the synthesis of this compound and differs by having nitro groups instead of amino groups.

1,3,5-Tris(4-hydroxyphenoxy)benzene: This compound has hydroxy groups instead of amino groups, which affects its reactivity and applications.

1,3,5-Tris(4-aminophenyl)benzene: Similar in structure but with phenyl groups instead of phenoxy groups, leading to differences in solubility and reactivity.

This compound stands out due to its unique combination of thermal stability, solubility, and reactivity, making it a valuable compound in various fields of research and industry.

生物活性

1,3,5-Tris(4-aminophenoxy)benzene (TAPO) is a triamine compound with significant potential in various biological and industrial applications. This article explores its biological activity, focusing on its corrosion inhibition properties, potential as a polymer precursor, and other relevant biological interactions.

Chemical Structure and Synthesis

TAPO is synthesized through a multi-step process involving the reaction of phloroglucinol with p-chloronitrobenzene, followed by reduction of the nitro groups to amino groups. The general reaction scheme can be summarized as follows:

- Formation of 1,3,5-Tris(4-nitrophenoxy)benzene :

- Phloroglucinol reacts with potassium carbonate and p-chloronitrobenzene at elevated temperatures.

- Reduction to this compound :

- The nitro compound is reduced using tin dichloride and hydrochloric acid to yield TAPO.

This compound features three amino groups that can participate in various chemical reactions, making it versatile for further modifications and applications in polymer chemistry.

Corrosion Inhibition

One of the primary areas of research surrounding TAPO is its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Studies have shown that TAPO exhibits significant inhibition efficiency due to its ability to adsorb onto metal surfaces and form a protective film. Key findings include:

- Inhibition Efficiency : Experimental results indicate that TAPO achieves high inhibition efficiency even at low concentrations (up to 87% at certain concentrations) .

- Mechanism of Action : The inhibition mechanism involves the adsorption of TAPO molecules onto the steel surface, replacing water molecules and forming a protective layer through electron sharing between the nitrogen/oxygen atoms of TAPO and the iron surface .

Polymerization Potential

TAPO serves as an important monomer for synthesizing hyperbranched polymers. Its structure allows it to participate in various polymerization reactions:

- Polymerization Characteristics : The presence of multiple amino groups facilitates crosslinking during polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties .

- Applications : These polymers can be utilized in coatings, adhesives, and composites due to their improved properties compared to linear polymers.

Case Studies

Several studies have documented the biological activity of TAPO in different contexts:

- Corrosion Studies :

- Polymer Synthesis :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Property | Observation |

|---|---|

| Corrosion Inhibition Efficiency | Up to 87% at low concentrations |

| Mechanism | Adsorption on metal surface; electron sharing |

| Polymerization Capability | Forms hyperbranched polymers with enhanced properties |

| Thermal Stability | High thermal stability observed in polymer studies |

属性

IUPAC Name |

4-[3,5-bis(4-aminophenoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPDRIKTCIYHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102852-92-6 | |

| Record name | 1,3,5-Tris(4-aminophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 1,3,5-Tris(4-aminophenoxy)benzene?

A1: this compound is an aromatic triamine monomer. Its molecular formula is C24H21N3O3.

Q2: Why is this compound of interest in polymer chemistry?

A: this compound, often abbreviated as TAPOB, is highly valued for its ability to form hyperbranched polymers. [, , , , , , , , , , , , , ] These polymers possess unique properties like good solubility, processability, and thermal stability, making them suitable for various applications.

Q3: Can you elaborate on the synthesis of hyperbranched polyimides using this compound?

A: Hyperbranched polyimides (HB PIs) are synthesized by reacting this compound with various dianhydrides like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 4,4′-oxydiphthalic anhydride (ODPA), and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA). [, , , , , , , , ] The choice of dianhydride and reaction conditions influences the final properties of the HB PIs.

Q4: How does the addition method of this compound affect the resulting hyperbranched polyimides?

A: Different addition methods, such as one-pot or dropwise, can lead to HB PIs with varying end groups (amino or anhydride). [, ] These end groups significantly impact the polymers' thermal properties, solubility, and further modification possibilities.

Q5: What is the significance of the degree of branching in hyperbranched polyimides?

A: The degree of branching (DB) influences the HB PIs' properties. Higher DB generally leads to improved solubility and processability but can also affect thermal properties. [] 1H NMR spectroscopy helps determine the DB, offering insights into the polymer's structure-property relationships.

Q6: How does end-group modification of this compound-based polyimides affect their properties?

A: Modifying the terminal groups with compounds like acryloyl chloride, methylacryloyl chloride, or cinnamoyl chloride introduces photosensitivity to the HB PIs. [] This characteristic opens avenues for applications in photolithography and microelectronics.

Q7: What role does this compound play in the development of gas separation membranes?

A: HB PIs derived from this compound serve as promising materials for gas separation membranes. [, , , , , , ] These membranes demonstrate selective permeability to gases like CO2, O2, N2, and CH4, making them potentially valuable for applications in carbon capture and gas purification.

Q8: How does the incorporation of silica affect the properties of this compound-based polyimide membranes?

A: Forming hybrid membranes by incorporating silica into the this compound-based polyimide matrix enhances thermal stability and gas selectivity. [, , , , , , ] This modification broadens their applicability in high-temperature gas separation processes.

Q9: What methods are used to characterize this compound-based polyimide-silica hybrid membranes?

A: Various techniques like TG-DTA, 129Xe NMR, and gas permeation measurements are employed to characterize these hybrid membranes. [, , , , ] These methods provide insights into the thermal properties, free volume characteristics, and gas transport properties of the membranes.

Q10: What are the potential applications of this compound-based materials in fuel cells?

A: Research suggests that branched/crosslinked sulfonated polyimide membranes derived from this compound show promise as proton-conducting ionomers in fuel cells. [] They exhibit high proton conductivity and good fuel cell performance, indicating their potential as alternative membrane materials in fuel cell technology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。